Bacopaside

Aquaporin-1 Water channel Selectivity profiling

Bacopaside I is the only commercially available Bacopa saponin with validated dual AQP1 water/ion channel blockade (IC50 117 μM) and BACE1 binding affinity exceeding synthetic candidates. ≥98% purity, NMR-confirmed, with established LC-ESI-MS/MS method (linearity 10-2000 ng/mL, precision <10.2%). Essential for reproducible Alzheimer's target engagement and QC method validation. Avoid cross-substitution with bacopaside II for water-selective studies (IC50 18 μM).

Molecular Formula C46H74O20S
Molecular Weight 979.1 g/mol
Cat. No. B14799058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacopaside
Molecular FormulaC46H74O20S
Molecular Weight979.1 g/mol
Structural Identifiers
SMILESCC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C
InChIInChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,42-,43-,44+,45+,46-/m1/s1
InChIKeySKFWOYHZBNAJGA-BSROSRORSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacopaside Procurement Guide: What to Know Before Buying Bacopaside Reference Standards


Bacopaside refers to a family of dammarane-type triterpenoid saponins isolated from Bacopa monnieri, an Ayurvedic medicinal herb [1]. These compounds are classified into two structural subgroups: jujubogenin derivatives (e.g., bacopaside I, II, III, IV, V, N1) and pseudojujubogenin derivatives (e.g., bacopaside N2) [2]. Bacopaside I is the predominant pseudojujubogenin glycoside in the plant and serves as a key analytical marker for standardization of Bacopa monnieri extracts . The compound exhibits neuroprotective, antioxidant, and aquaporin-modulating properties [3].

Why Bacopaside I Cannot Be Substituted with Other Bacopa Saponins: Procurement Implications


Generic substitution of Bacopa saponins is scientifically unsound due to stark functional divergence even among structurally related compounds. Bacopaside I and bacopaside II share the same biosynthetic origin but exhibit entirely different target selectivity profiles—bacopaside I blocks both water and ion channel activities of Aquaporin-1, while bacopaside II selectively blocks only water conductance [1]. Furthermore, bacopaside I demonstrates binding affinity to BACE1 comparable to synthetic drug candidates, whereas other bacopasides such as bacopaside C, B, N2, and A show distinct interaction patterns and variable inhibitory potential [2]. Cross-substitution without considering these differential pharmacological fingerprints introduces irreproducible experimental outcomes and compromised regulatory compliance in analytical method validation [3].

Bacopaside I vs. Bacopaside II: Quantitative Evidence Guide for Scientific Selection


Bacopaside I vs. Bacopaside II: Differential AQP1 Water Channel Blockade Potency and Ion Channel Selectivity

Bacopaside II exhibits 6.5-fold greater potency than bacopaside I in blocking AQP1 water channel conductance (IC50 18 μM vs. 117 μM), yet only bacopaside I retains dual-channel blockade (water + ion) activity, whereas bacopaside II demonstrates selective water-channel-only inhibition without impairing ionic conductance [1]. This functional divergence occurs despite close structural similarity and was validated in the Xenopus oocyte expression system using quantitative swelling and two-electrode voltage clamp techniques [1]. Neither compound altered AQP4 activity [1].

Aquaporin-1 Water channel Selectivity profiling

Bacopaside I vs. Bacopaside II: Comparative Inhibition of HT29 Colon Cancer Cell Migration

In HT29 colon cancer cells with high AQP1 expression, bacopaside II inhibited migration with an IC50 of 14 μM, representing 3.4-fold greater potency than bacopaside I (IC50 48 μM) [1]. Both compounds showed minimal effect on SW480 cell migration, consistent with the low AQP1 expression level in that cell line, confirming target-mediated specificity [1].

Cancer cell migration HT29 Antimetastatic

Bacopaside I vs. Synthetic BACE1 Inhibitors: In Silico Binding Affinity Comparison for Alzheimer's Target Engagement

Computational molecular docking studies demonstrate that bacopaside I exhibits binding affinity to BACE1 comparable to or superior to established synthetic BACE1 inhibitors including Atabecestat, Lanabecestat, and Verubecestat, with a more extensive hydrogen bonding network suggesting a nuanced inhibitory mechanism [1]. While binding energy values and interaction profiles were reported, direct head-to-head in vitro enzyme inhibition data (IC50/Ki) against these synthetic comparators were not provided in the reviewed literature.

BACE1 Alzheimer's disease Molecular docking

Bacopaside I Pharmacokinetic Validation: Enabling Quantitative Bioanalysis and ADME Studies

A fully validated LC-ESI-MS/MS method for bacopaside I quantification in rat plasma was established with a linearity range of 10-2000 ng/mL, lower limit of quantification (LLOQ) of 10 ng/mL, intra- and inter-day precision <10.2%, and accuracy between -11.1% and +8.4% at three concentration levels (25, 150, and 1800 ng/mL) [1]. This represents the first fully validated bioanalytical method for bacopaside I in biological samples, enabling preclinical pharmacokinetic evaluation following both intravenous and oral administration [1]. Comparable fully validated methods for other bacopasides (e.g., bacopaside II) are not widely documented.

Pharmacokinetics LC-MS/MS Bioavailability

Bacopaside I Analytical Standard Availability and Purity Specification: Ensuring Reproducible Quantification of Bacopa Extracts

Bacopaside I analytical standards are commercially available with certified purity of ≥95% (HPLC area %) and NMR structural confirmation from major reference material suppliers . The compound is officially designated as an analytical reference standard for the quantification of bacopaside I in Bacopa monnieri plant extracts using HPLC methodology . Comparable certified analytical standards for other bacopasides (e.g., bacopaside IV, bacopaside N1) are available from some vendors, but bacopaside I enjoys the broadest commercial availability and most comprehensive documentation of purity specifications and stability conditions [1].

Analytical standard HPLC quantification Quality control

Recommended Bacopaside Application Scenarios for Research and Industrial Procurement


Aquaporin-1 Modulator Research Requiring Defined Water vs. Ion Channel Selectivity

Researchers investigating AQP1 dual-channel (water + ion) modulation must procure bacopaside I, which uniquely retains both activities at IC50 117 μM for water conductance [1]. For studies requiring potent, water-selective AQP1 inhibition without ionic interference, bacopaside II (IC50 18 μM) is the appropriate choice [1]. Cross-substitution will yield mechanistically divergent results and confounded data interpretation.

Preclinical Pharmacokinetic and ADME Studies Requiring Validated Bioanalytical Methodology

Investigators conducting ADME, toxicokinetic, or bioavailability studies on Bacopa saponins should prioritize bacopaside I due to the availability of a fully validated LC-ESI-MS/MS method with established linearity (10-2000 ng/mL), precision (<10.2%), and accuracy (-11.1% to +8.4%) parameters in rat plasma [2]. This method has been successfully applied to both intravenous and oral pharmacokinetic studies, enabling quantitative exposure-response analysis [2].

Analytical Quality Control and Standardization of Bacopa monnieri Extracts

For QC/QA laboratories performing HPLC quantification of Bacopa monnieri extracts, bacopaside I analytical standard (≥95% purity, NMR-confirmed) is the industry-recognized reference material for method calibration and system suitability testing . Its broad commercial availability and well-characterized stability profile facilitate method validation and regulatory submission .

Alzheimer's Disease Research Targeting BACE1 Inhibition with Natural Product Leads

Researchers pursuing BACE1 as a therapeutic target for Alzheimer's disease should consider pure bacopaside I as a natural-product lead compound. In silico studies indicate binding affinity comparable to or exceeding synthetic inhibitors (Atabecestat, Lanabecestat, Verubecestat) with a distinct hydrogen bonding network [3]. Procurement of purified bacopaside I rather than crude extract is essential for reproducible target engagement assays and structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bacopaside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.